molecular formula C17H19N3O5 B12211092 ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate

ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B12211092
M. Wt: 345.3 g/mol
InChI Key: YZKQANGSRUZMDW-UHFFFAOYSA-N
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Description

Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally the esterification process.

    Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be formed by reacting ethylenediamine with a dihaloalkane under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives.

Scientific Research Applications

Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The ester group can facilitate the compound’s transport across cell membranes.

Comparison with Similar Compounds

Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate can be compared with other similar compounds such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole moiety but differ in their functional groups and biological activities.

    Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate, which contain the piperazine ring but have different substituents and applications.

    Ester Derivatives: Compounds like ethyl acetate and methyl acetate, which are simpler esters with different chemical properties and uses.

This compound is unique due to its combination of the indole moiety, piperazine ring, and ester functional group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

ethyl 2-[1-[(2,3-dioxoindol-1-yl)methyl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C17H19N3O5/c1-2-25-14(21)9-13-16(23)18-7-8-19(13)10-20-12-6-4-3-5-11(12)15(22)17(20)24/h3-6,13H,2,7-10H2,1H3,(H,18,23)

InChI Key

YZKQANGSRUZMDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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